molecular formula C7H11NO2 B3421733 2-Cyano-3,3-dimethylbutanoic acid CAS No. 22426-28-4

2-Cyano-3,3-dimethylbutanoic acid

Cat. No. B3421733
CAS RN: 22426-28-4
M. Wt: 141.17 g/mol
InChI Key: ZRDVHVJLNSJTOE-UHFFFAOYSA-N
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Description

2-Cyano-3,3-dimethylbutanoic acid is a chemical compound with the molecular formula C7H11NO2 . It is also known by other names such as Butyric acid, 3,3-dimethyl-; tert-Butylacetic acid; 3,3-Dimethylbutanoic acid; 3,3-Dimethylbutyric acid; (CH3)3CCH2COOH; t-Butylacetic acid; 3,3-Dimethyl-n-butyric acid .


Molecular Structure Analysis

The molecular weight of 2-Cyano-3,3-dimethylbutanoic acid is 141.17 . The InChI code for this compound is 1S/C7H11NO2/c1-7(2,3)5(4-8)6(9)10/h5H,1-3H3,(H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyano-3,3-dimethylbutanoic acid are not available, it’s worth noting that cyanoacetic acid plays a role in the synthesis of teriflunomide, a drug substance . Additionally, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a dye used in DSSC, has been studied for its optoelectronic and thermodynamic properties .


Physical And Chemical Properties Analysis

The physical form of 2-Cyano-3,3-dimethylbutanoic acid is a powder . It has a melting point of 97-98 degrees Celsius . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Cyanohydrin Synthesis

In a study by Powell et al. (1978), a method was developed for cyanohydrin synthesis that leads to the creation of 2,3-dihydroxy-2,3-dimethylbutanoic acid, starting from 3-hydroxy-3-methyl-2-butanone (Powell et al., 1978). This process highlights the application of 2-Cyano-3,3-dimethylbutanoic acid in synthesizing complex organic compounds.

Thermochemical Properties

Research by Verevkin (2000) focused on measuring the standard molar enthalpies of vaporization or sublimation of various monocarboxylic acids, including 3,3-dimethylbutanoic acid. This study is crucial for understanding the thermochemical properties of these acids in various industrial applications (Verevkin, 2000).

Chiral Properties of Derivatives

Galetto and Gaffield (1969) studied the absolute configuration of derivatives like (–)-2-chloro-3,3-dimethylbutanoic acid, revealing insights into the chiral properties of these substances and their potential applications in stereoselective synthesis (Galetto & Gaffield, 1969).

Intermediate in Sweetener Synthesis

Yu-jun (2009) reported the use of 3,3-dimethylbutanoic acid as an intermediate in the synthesis of 3,3-Dimethylbutyraldehyde, a key component in producing the high-intensity sweetener neotame (Yu-jun, 2009).

Autoxidation of Aliphatic Esters

Smith, Nagatomi, and Waddington (2000) explored the autoxidation of various esters, including 3,3-dimethylbutanoate, highlighting its role in understanding the oxidation processes of aliphatic esters, which is vital for chemical manufacturing and material science (Smith, Nagatomi, & Waddington, 2000).

Safety and Hazards

2-Cyano-3,3-dimethylbutanoic acid is classified as a dangerous substance. It is a highly flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not smoking. The container should be kept tightly closed .

properties

IUPAC Name

2-cyano-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,3)5(4-8)6(9)10/h5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDVHVJLNSJTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3,3-dimethylbutanoic acid

CAS RN

22426-28-4
Record name 2-cyano-3,3-dimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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